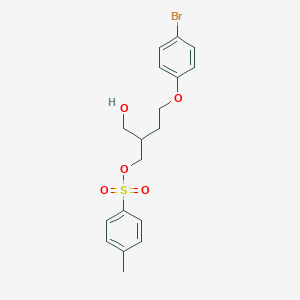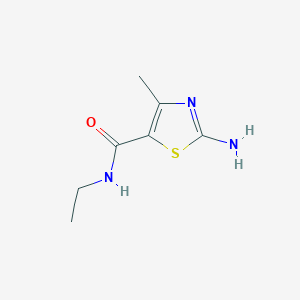
2-(Difluoromethoxy)-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-fluorobenzonitrile: is an organic compound with the molecular formula C8H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-fluorobenzonitrile typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-4-nitrobenzonitrile with difluoromethoxy anion under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)-4-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(difluoromethoxy)-4-fluorobenzoic acid.
Reduction: Formation of 2-(difluoromethoxy)-4-fluoroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Difluoromethoxy)-4-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The difluoromethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties, impacting its behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Benzonitrile: The parent compound without the difluoromethoxy and fluoro substituents.
2-(Difluoromethoxy)benzonitrile: Lacks the additional fluoro group at the 4-position.
4-Fluorobenzonitrile: Lacks the difluoromethoxy group at the 2-position.
Comparison: 2-(Difluoromethoxy)-4-fluorobenzonitrile is unique due to the presence of both difluoromethoxy and fluoro substituents, which impart distinct electronic and steric properties. These substituents can enhance the compound’s reactivity and interactions with other molecules compared to its simpler analogs .
Propiedades
Fórmula molecular |
C8H4F3NO |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H |
Clave InChI |
NHULGJLESSCSTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OC(F)F)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)




![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)


![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

